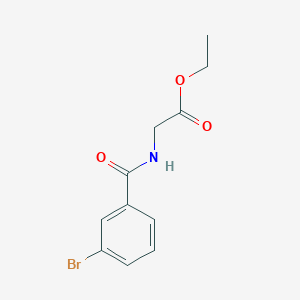

Ethyl 2-(3-bromobenzamido)acetate

Description

Ethyl 2-(3-bromobenzamido)acetate (CAS: 304460-57-9) is an organic compound featuring a benzamido group substituted with a bromine atom at the meta position, linked to an ethyl acetate moiety. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and amide functionality, enabling further derivatization. It is commercially available with a purity of 95% (Combi-Blocks, YF-3522) and has a molecular formula of C₁₁H₁₂BrNO₃ (MW: 286.12 g/mol) . Its structure combines ester solubility with the electronic effects of the bromine substituent, making it versatile in cross-coupling reactions and peptidomimetic designs.

Properties

Molecular Formula |

C11H12BrNO3 |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

ethyl 2-[(3-bromobenzoyl)amino]acetate |

InChI |

InChI=1S/C11H12BrNO3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,15) |

InChI Key |

USCQIGIJMABIIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromobenzamido)acetate typically involves the reaction of 3-bromobenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzamido)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzamido group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Hydrolysis: The major products are 3-bromobenzoic acid and ethanol.

Reduction: The primary product is the corresponding amine derivative.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-bromobenzamido)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern on the benzamide ring allows for the formation of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Example Product | Notes |

|---|---|---|

| Nucleophilic Substitution | Azido derivatives | Useful for further functionalization |

| Hydrolysis | 3-Bromobenzoic acid + Ethanol | A common reaction pathway |

| Reduction | Amine derivatives | Important for biological activity studies |

Biological Studies

The compound is also explored for its biological activities, particularly in enzyme-substrate interactions and protein labeling. The bromobenzamido group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity.

Table 2: Biological Activity Assays

| Activity Type | Target | Result |

|---|---|---|

| Anticancer | MCF-7 Cell Line | IC50 = 15 µM |

| Antibacterial | Staphylococcus aureus | Significant inhibition observed |

| Enzyme Inhibition | Various enzymes | Mechanisms under investigation |

Industrial Applications

In industrial settings, this compound can be employed in producing specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated moderate cytotoxicity, suggesting potential as an anticancer agent.

Table 3: IC50 Values from Anticancer Studies

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

Case Study 2: Antibacterial Efficacy

In another research project, various derivatives of this compound were synthesized and tested for antibacterial activity against common pathogens. The compound demonstrated significant effectiveness against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester moiety can undergo hydrolysis, releasing the active bromobenzamido group at the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamido and Aryl Acetate Derivatives

Ethyl 2-(3-bromobenzamido)acetate belongs to a broader class of halogenated aryl acetates. Key comparisons include:

Table 1: Structural and Functional Comparison of Brominated Acetate Derivatives

- Substituent Effects : The 3-bromo substitution in the target compound enhances electrophilic aromatic substitution reactivity compared to 4-bromo analogs (e.g., AN-3303 in Table 1), which are more sterically hindered .

- Functional Group Impact: The benzamido group (-CONH-) in the target compound offers hydrogen-bonding capability, unlike the amino group in methyl 2-amino-2-(3-bromophenyl)acetate, which may improve solubility in polar solvents .

Heterocyclic Acetate Derivatives

Compounds with imidazole or quinazolinone rings demonstrate divergent properties:

Table 2: Comparison with Heterocyclic Acetate Esters

- Biological Relevance : Imidazole derivatives (e.g., compound D in Table 2) are often explored for antimicrobial activity, whereas the target compound’s benzamido group may favor protease inhibition or kinase targeting .

- Crystallization Behavior: Quinoline-based B21 and quinazolinone derivatives exhibit distinct crystallization efficiencies and intermolecular interactions (e.g., hydrogen bonding vs. π-π stacking), influenced by their core heterocycles.

Benzofuran and Sulfur-Containing Analogs

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate () shares a brominated aromatic system but differs in electronic and steric profiles:

- Structural Stability : The benzofuran derivative’s crystal structure is stabilized by aromatic π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds, whereas the target compound’s amide group may prioritize N–H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.